An In-depth Technical Guide to m-PEG8-amide-C10-Thiol: Structure and Synthesis
An In-depth Technical Guide to m-PEG8-amide-C10-Thiol: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and key properties of m-PEG8-amide-C10-Thiol, a heterobifunctional linker molecule increasingly utilized in the development of advanced bioconjugates and targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
m-PEG8-amide-C10-Thiol, systematically named N-(10-mercaptodecyl)-2,5,8,11,14,17,20,23-octaoxapentacosan-25-amide, possesses a well-defined architecture comprising three key functional domains: a methoxy-terminated polyethylene (B3416737) glycol (m-PEG8) chain, a stable amide linkage, and a terminal thiol group on a C10 alkyl chain.
The m-PEG8 moiety, consisting of eight ethylene (B1197577) glycol units, imparts hydrophilicity to the molecule, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates. The C10 alkyl chain provides a flexible spacer, and the terminal thiol group offers a reactive handle for covalent attachment to various substrates, most notably through thiol-maleimide Michael addition reactions.
Table 1: Physicochemical Properties of m-PEG8-amide-C10-Thiol
| Property | Value | Source |
| Molecular Formula | C28H57NO9S | N/A |
| Molecular Weight | 583.82 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water, DMSO, DMF | N/A |
Synthesis of m-PEG8-amide-C10-Thiol
The synthesis of m-PEG8-amide-C10-Thiol is a multi-step process that involves the preparation of two key precursors: m-PEG8-acid and an amino-C10-thiol derivative. The final step is the formation of a stable amide bond between these two fragments. A plausible and efficient synthetic route is outlined below.
Synthesis Pathway
The overall synthetic strategy involves two main stages:
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Synthesis of the Amino-Thiol Linker: This involves the preparation of a C10 alkyl chain with a terminal amine and a protected or latent thiol group. A common precursor for this is 11-amino-1-undecanethiol (B1244797).
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Amide Coupling: The commercially available m-PEG8-acid is activated and then reacted with the amino-thiol linker to form the final product.
Caption: Proposed synthesis pathway for m-PEG8-amide-C10-Thiol.
Experimental Protocols
Protocol 1: Synthesis of 11-Amino-1-undecanethiol Hydrochloride (Exemplary Amino-Thiol Linker)
This protocol is adapted from established methods for the synthesis of ω-aminoalkanethiols.
Materials:
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11-Bromoundecanoic acid
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Thiourea
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Sodium hydroxide (B78521) (NaOH)
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Hydrochloric acid (HCl)
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Sodium azide (NaN3)
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Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
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Appropriate organic solvents (e.g., ethanol, diethyl ether, THF)
Procedure:
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Synthesis of 11-Mercaptoundecanoic Acid:
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A mixture of 11-bromoundecanoic acid and thiourea in an appropriate solvent (e.g., ethanol/water) is refluxed.
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The intermediate isothiuronium (B1672626) salt is then hydrolyzed by the addition of a strong base like sodium hydroxide, followed by acidification to yield 11-mercaptoundecanoic acid.
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The product is extracted with an organic solvent, dried, and the solvent is removed under reduced pressure.
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Conversion to 11-Azido-1-undecanethiol:
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The carboxylic acid group of 11-mercaptoundecanoic acid is converted to an acyl chloride using a reagent like thionyl chloride.
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The acyl chloride is then reacted with sodium azide to form the corresponding acyl azide.
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The thiol group is typically protected during these steps (e.g., as a disulfide or with a trityl group).
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The acyl azide is then subjected to a Curtius rearrangement, followed by hydrolysis to yield the amine.
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Alternatively, the carboxylic acid can be reduced to an alcohol, converted to a halide or tosylate, and then displaced with azide.
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Reduction to 11-Amino-1-undecanethiol:
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The azido (B1232118) group is reduced to a primary amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation.
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If a protecting group was used for the thiol, it is removed at this stage.
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The final product is often isolated as the hydrochloride salt to improve stability and handling.
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Protocol 2: Amide Coupling of m-PEG8-acid and 11-Amino-1-undecanethiol
This protocol utilizes standard peptide coupling reagents for efficient amide bond formation.
Materials:
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m-PEG8-acid
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11-Amino-1-undecanethiol hydrochloride
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS)
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A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, or Triethylamine, TEA)
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Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
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Activation of m-PEG8-acid:
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m-PEG8-acid (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) are dissolved in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
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The reaction mixture is stirred at room temperature for 1-2 hours to form the NHS-activated ester of m-PEG8.
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Coupling Reaction:
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In a separate flask, 11-amino-1-undecanethiol hydrochloride (1.1 equivalents) is dissolved in anhydrous DCM or DMF, and the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) is added to neutralize the hydrochloride salt and deprotonate the amine.
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The solution of the activated m-PEG8-ester is then added dropwise to the amine solution at 0 °C.
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The reaction mixture is allowed to warm to room temperature and stirred overnight.
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Work-up and Purification:
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The reaction mixture is typically washed with dilute aqueous acid (e.g., 0.1 M HCl) and brine to remove excess reagents and byproducts.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., dichloromethane/methanol) to yield the pure m-PEG8-amide-C10-Thiol.
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Table 2: Representative Quantitative Data for Synthesis
| Step | Reactants | Reagent/Conditions | Typical Yield |
| Amino-Thiol Synthesis | 11-Bromoundecanoic acid | 1. Thiourea, Reflux2. NaOH, Reflux | >90% |
| 11-Mercaptoundecanoic acid | Multi-step conversion | 50-70% (overall) | |
| Amide Coupling | m-PEG8-acid, Amino-thiol | EDC, NHS, DIPEA, DCM | 70-90% |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Characterization
The structure and purity of the synthesized m-PEG8-amide-C10-Thiol should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of all expected structural motifs (PEG chain, amide bond, alkyl chain, and thiol group) and to assess purity.
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Mass Spectrometry (MS): To determine the molecular weight of the final product and confirm its identity.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Applications and Experimental Workflows
m-PEG8-amide-C10-Thiol is a valuable tool in bioconjugation and drug development. Its primary application is as a linker in the construction of PROTACs, where it connects a target protein-binding ligand and an E3 ligase-recruiting ligand.
Caption: General workflow for the application of m-PEG8-amide-C10-Thiol in PROTAC assembly and function.
The thiol group of the linker can be reacted with a maleimide-functionalized ligand, while the other end of the PROTAC molecule is synthesized to incorporate the m-PEG8-amide portion. The flexibility and hydrophilicity of the PEG linker can be crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a key step for inducing target protein degradation.
Conclusion
m-PEG8-amide-C10-Thiol is a versatile heterobifunctional linker with well-defined chemical properties. The synthetic route presented in this guide, involving the preparation of an amino-thiol linker followed by amide coupling with m-PEG8-acid, provides a reliable method for its preparation. The unique combination of a hydrophilic PEG spacer, a stable amide linkage, and a reactive thiol group makes it an important building block for the development of sophisticated bioconjugates and targeted protein degraders. Careful execution of the described protocols and thorough characterization are essential for obtaining high-quality material for research and development applications.
